N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide
Description
N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(13-17-5-2-1-3-6-17)25-16-22(27)24-14-18-8-10-19(11-9-18)20-7-4-12-23-15-20/h1-12,15H,13-14,16H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZGNVPFZRSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC2=CC=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridin-3-ylbenzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently acylated with phenylacetic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Corresponding reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings share some structural similarities and are known for their diverse biological activities.
Pyrimidine Derivatives: These compounds also exhibit a range of biological activities and are used in various medicinal applications.
Indole Derivatives: Known for their anti-HIV activity and other therapeutic potentials.
Uniqueness
N-[2-oxo-2-[(4-pyridin-3-ylphenyl)methylamino]ethyl]-2-phenylacetamide stands out due to its unique combination of a pyridine ring and a phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
